4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride
Description
4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride is a complex organic compound that features a benzodiazepine core structure with a furan ring and an ethenyl group
Properties
IUPAC Name |
4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-17(2)12-13(9-10-14-6-5-11-20-14)18-15-7-3-4-8-16(15)19-17;/h3-11,19H,12H2,1-2H3;1H/b10-9+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADMUNUCJILXCO-RRABGKBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C=CC3=CC=CO3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NC2=CC=CC=C2N1)/C=C/C3=CC=CO3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an ortho-diamine and a ketone or aldehyde.
Introduction of the Furan Ring: The furan ring is introduced via a Heck reaction, where a furan-2-yl halide reacts with an ethenyl group in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride undergoes several types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzodiazepine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a palladium or platinum catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents or halogens.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted benzodiazepine.
Substitution: Various substituted benzodiazepine derivatives depending on the electrophile used.
Scientific Research Applications
4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to these receptors, modulating their activity and resulting in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with a similar core structure but different substituents.
Lorazepam: Similar to diazepam but with a hydroxyl group at the 3-position.
Clonazepam: Contains a nitro group at the 7-position.
Uniqueness
4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride is unique due to the presence of the furan ring and the ethenyl group, which confer distinct chemical and pharmacological properties compared to other benzodiazepines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
